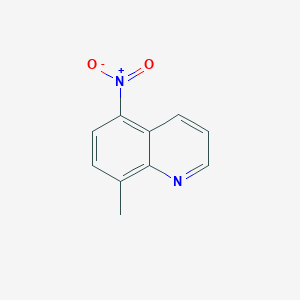![molecular formula C26H52ClN3O4 B188152 octadecil (2S)-5-amino-2-[[(2R)-2-aminopropanoil]amino]-5-oxopentanoato; clorhidrato CAS No. 153508-74-8](/img/structure/B188152.png)
octadecil (2S)-5-amino-2-[[(2R)-2-aminopropanoil]amino]-5-oxopentanoato; clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecyl (2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its long octadecyl chain and the presence of amino and amide functional groups, making it a versatile molecule for research and industrial applications.
Aplicaciones Científicas De Investigación
Octadecyl (2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in cell signaling and membrane interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of surfactants, emulsifiers, and other specialty chemicals.
Mecanismo De Acción
Target of Action
The primary targets of BCH-527 are currently undisclosed . It is known that bch-527 is a small molecule drug developed by shire pharmaceuticals .
Mode of Action
It is suggested that bch-527 functions as an immune modulator in exerting its observed antiviral activity .
Biochemical Pathways
It is known that the compound has been evaluated for efficacy against experimentally induced murine cytomegalovirus (mcmv) and influenza a (h1n1) infections in mice .
Pharmacokinetics
It is known that the systemic half-life of at-273, a guanosine nucleotide analog similar to bch-527, exceeded 20 hours, supporting once-daily dosing .
Result of Action
BCH-527 has demonstrated antiviral activity against murine cytomegalovirus (MCMV) and influenza A (H1N1) infections in mice . The compound was administered intraperitoneally every other day for a total of 4 injections commencing 24 hours pre-virus exposure . Antiviral drug levels of BCH-527 were consistently achieved in the lungs .
Action Environment
It is known that the compound was administered intraperitoneally in mice, suggesting that the in vivo environment may play a role in its action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Ala-Gln-octadecyl ester hydrochloride typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. One common approach is to start with the synthesis of the amino acid derivatives, followed by the attachment of the octadecyl chain through esterification or amidation reactions. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Octadecyl (2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form new amide or ester bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation, while alcohols and acids are used for esterification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in new amide or ester compounds.
Comparación Con Compuestos Similares
Similar Compounds
- Octadecyl (2R)-2-[(2S)-2-aminopropanamido]-4-carbamoylbutanoate
- (2S,3R)-3-alkyl/alkenylglutamates
- (2S,3S,4R)-3,4-Dihydroxy-2-[(2-hydroxyhexadecanoyl)amino]octadecyl
Uniqueness
Octadecyl (2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoate;hydrochloride is unique due to its specific combination of functional groups and the presence of a long hydrophobic chain. This structure allows it to interact with both hydrophilic and hydrophobic environments, making it versatile for various applications. Its ability to form stable hydrochloride salts also enhances its solubility and stability, which is advantageous for industrial and research purposes.
Propiedades
IUPAC Name |
octadecyl (2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H51N3O4.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-33-26(32)23(19-20-24(28)30)29-25(31)22(2)27;/h22-23H,3-21,27H2,1-2H3,(H2,28,30)(H,29,31);1H/t22-,23+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGLBYUKPBPFDK-RFPXDPOKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(CCC(=O)N)NC(=O)C(C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What structural modifications to BCH-2537 and its analogues were found to influence NK cell activity?
A2: The study identified several structural modifications that impacted NK cell activity. These include conservative substitutions within the dipeptide component, variations in the hydrocarbon chain length, and alterations to the functional group at the chain's terminal end []. This highlights the sensitivity of NK cell activation to even minor structural changes in these compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
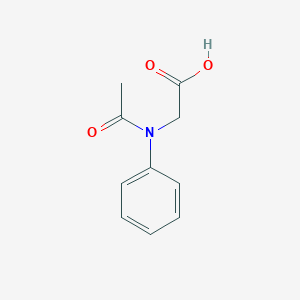

![7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B188075.png)

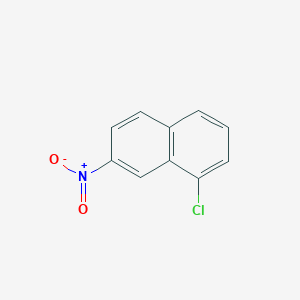
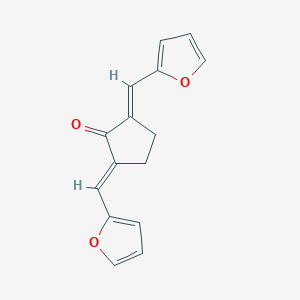
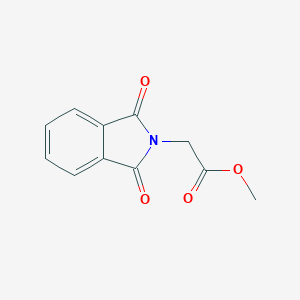
![12-methylbenzo[a]acridine](/img/structure/B188085.png)



